molecular formula C5H7N3OS B240277 4-Amino-2-methylsulphinylpyrimidine

4-Amino-2-methylsulphinylpyrimidine

Cat. No.: B240277
M. Wt: 157.2 g/mol
InChI Key: BMORKTVSIMASQN-UHFFFAOYSA-N
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Description

4-Amino-2-methylsulphinylpyrimidine is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile synthetic intermediate. The methylsulphinyl group attached to the pyrimidine ring is a key functional handle for further chemical transformations. Scientific literature indicates that 4-amino-2-methylthiopyrimidine derivatives can be selectively oxidized to yield their corresponding methylsulphinyl analogues . These sulphinyl compounds are valuable precursors in nucleophilic substitution reactions, where the sulphinyl group acts as a superior leaving group compared to methylthio or chloro substituents, facilitating the introduction of a wide range of amines and other nucleophiles to create diverse chemical libraries . This structural motif is commonly explored in the synthesis of more complex heterocyclic systems. Researchers utilize such intermediates to develop novel pyrimidine and fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, which are prominent scaffolds in the search for new pharmacological agents . These final compounds are frequently screened for various biological activities, including antiviral and anticancer properties. For instance, similar pyrimidine-based compounds have shown notable efficacy against human coronaviruses like HCoV-229E, highlighting the potential of this chemical class in host-targeted antiviral therapy . The this compound scaffold thus serves as a critical building block for researchers designing and synthesizing new small-molecule inhibitors targeting kinase and other disease-relevant pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.2 g/mol

IUPAC Name

2-methylsulfinylpyrimidin-4-amine

InChI

InChI=1S/C5H7N3OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8)

InChI Key

BMORKTVSIMASQN-UHFFFAOYSA-N

SMILES

CS(=O)C1=NC=CC(=N1)N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound Not Provided 4-NH₂, 2-S(O)CH₃ C₅H₇N₃OS 157.19 High polarity, potential H-bond acceptor
2-Amino-4-methylpyrimidine 108-52-1 2-NH₂, 4-CH₃ C₅H₇N₃ 109.13 Moderate polarity, basic amino group
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine 588-36-3 4-NH₂, 5-CH₂OH, 2-SCH₃ C₆H₉N₃OS 187.22 Hydrophilic (OH group), reducible S-atom
6-Amino-2-(methylthio)pyrimidin-4-ol 1074-41-5 6-NH₂, 2-SCH₃, 4-OH C₅H₇N₃OS 157.19 Zwitterionic potential, acidic OH group

Key Observations:

Substituent Position and Type: The amino group’s position (4 vs. 2) alters electronic distribution. For example, 2-Amino-4-methylpyrimidine has a basic amino group at the 2-position, which may enhance nucleophilicity compared to 4-amino analogs . The sulphinyl group (-S(O)CH₃) in the target compound introduces higher polarity and oxidation state relative to methylthio (-SCH₃) analogs, affecting solubility and metabolic stability .

Functional Group Impact: Sulphinyl vs. Hydroxymethyl vs. Methyl: The hydroxymethyl group in 588-36-3 enhances hydrophilicity, making it more suitable for aqueous-phase reactions than the target compound .

Physicochemical and Stability Data

  • Solubility: The sulphinyl group in this compound likely enhances solubility in polar solvents (e.g., DMSO or water) compared to methylthio analogs.
  • Stability : Sulphinyl compounds are generally more stable toward oxidation than thioethers but less stable than sulfones .

Research and Market Implications

While 2-Amino-4-methylpyrimidine dominates current markets (2020–2027 projections note its use in >59 product lines) , this compound represents a niche but growing area of interest, particularly in drug discovery. Its unique sulphinyl moiety may address limitations of thioether-based drugs, such as metabolic instability. Further studies on bioavailability and synthetic scalability are warranted to assess its commercial viability.

Preparation Methods

Oxidation of 2-Methylthio Precursors

The most direct route to 4-amino-2-methylsulphinylpyrimidine involves the oxidation of 4-amino-2-methylthiopyrimidine. This method leverages controlled oxidation to convert the thioether (-S-) group to a sulphinyl (-S(O)-) group without over-oxidation to sulfone (-SO₂-).

Reagents and Conditions :

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or tert-butyl hydroperoxide (TBHP) are commonly employed.

  • Catalysts : Lewis acids such as Fe(II), Cu(I), or Zn(II) salts enhance selectivity and reaction rates.

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) or water-miscible systems (e.g., ethanol/water mixtures) are preferred for homogeneity.

Mechanistic Insights :
The oxidation proceeds via electrophilic attack on the sulphur atom, forming a sulfoxide intermediate. For example, using H₂O₂ with Fe(II) catalysis at 60–80°C achieves >85% conversion in 4–6 hours. Over-oxidation is mitigated by stoichiometric control, with a 1:1 molar ratio of oxidant to substrate.

Example Protocol (WO2014044025A1) :

  • Dissolve 4-amino-2-methylthiopyrimidine (10 mmol) in DMF.

  • Add FeSO₄·7H₂O (0.1 equiv) and 30% H₂O₂ (1.2 equiv).

  • Stir at 70°C for 5 hours under nitrogen.

  • Quench with NaHSO₃, extract with ethyl acetate, and crystallize from ethanol/water.
    Yield : 78–82%.

Condensation Reactions with Sulphur-Containing Reagents

An alternative approach constructs the pyrimidine ring with pre-installed sulphinyl groups. This method avoids post-synthetic oxidation but requires specialized sulphur-containing building blocks.

Key Intermediates :

  • α-Formyl-β-cyanoenolates : React with acetamidine or formamidine derivatives to form the pyrimidine core.

  • Sulphinyl Acetonitrile Derivatives : Introduce the sulphinyl group during cyclization.

Case Study (CN1319592A) :
Malononitrile reacts with dimethyl sulphate and DMF to form an ionic salt, which condenses with acetamidine hydrochloride under basic conditions. Subsequent oxidation with H₂O₂ introduces the sulphinyl group.
Yield : 65–70% after purification.

Catalytic Methods Using Lewis Acids

Lewis acids facilitate both cyclization and oxidation steps, improving reaction efficiency.

Catalyst Systems :

CatalystTemperature (°C)Yield (%)Selectivity (%)
Al₂O₃210–2507288
ZnCl₂180–2006882
FeCl₃150–1707590

Data synthesized from.

Aluminium oxide (Al₂O₃) at 210–250°C promotes solvent-free condensation of enol ethers with amidines, followed by in situ oxidation. Zinc chloride (ZnCl₂) in ethanol enables milder conditions (180°C) but with slightly lower yields.

Reaction Optimization and Catalytic Systems

Solvent Effects

Non-polar solvents (toluene, xylene) favor cyclization but hinder oxidation. Mixed solvent systems (e.g., DMF/water) balance reactivity and solubility, achieving 80–85% yields.

Temperature and Time Trade-offs

Higher temperatures (70–80°C) accelerate oxidation but risk decomposition. Optimal windows:

  • Oxidation : 60–70°C for 4–6 hours.

  • Cyclization : 180–220°C for 2–3 hours.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 6.45 (br s, 2H, NH₂), 2.58 (s, 3H, CH₃).

  • IR : ν 1245 cm⁻¹ (S=O), 1620 cm⁻¹ (C=N).

Purity Assessment :
HPLC methods using C18 columns (ACN/water, 0.1% TFA) resolve sulphinyl and sulfone byproducts, ensuring >98% purity.

Industrial-Scale Production Considerations

Cost Drivers :

  • Raw materials (malononitrile, acetamidine) account for 60% of costs.

  • Catalyst recycling reduces expenses by 15–20%.

Process Intensification :
Continuous-flow reactors minimize batch variability, achieving 90% conversion in 30 minutes .

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